4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline

Catalog No.
S12331795
CAS No.
M.F
C11H12ClN3
M. Wt
221.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline

Product Name

4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline

IUPAC Name

4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

InChI

InChI=1S/C11H12ClN3/c1-15-7-6-13-11(15)8-14-10-4-2-9(12)3-5-10/h2-7,14H,8H2,1H3

InChI Key

AFPVSRGLJHYFAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2=CC=C(C=C2)Cl

4-Chloro-N-[(1-methylimidazol-2-yl)methyl]aniline is a chemical compound with the molecular formula C11_{11}H12_{12}ClN3_3 and a molecular weight of approximately 221.686 g/mol. It features a chloro substituent on the aromatic ring and an imidazole moiety connected through a methyl group, which contributes to its unique properties and potential applications in various fields. The compound is known for its structural complexity, combining elements of both aromatic and heterocyclic chemistry.

The reactivity of 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline can be attributed to the presence of both the chloro group and the amine functional group. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Amine Reactivity: The aniline part of the molecule can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Formation of Salts: The amine can react with acids to form salts, which may enhance solubility and stability in various solvents.

Preliminary studies indicate that compounds similar to 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline exhibit significant biological activities. These activities may include:

  • Antimicrobial Properties: Compounds containing imidazole rings are often investigated for their antimicrobial effects.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, potentially linked to their ability to interfere with cellular signaling pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

Several synthetic routes have been developed for the preparation of 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline:

  • Direct Amination: Starting from 4-chloroaniline, this method involves reacting with formaldehyde and methylimidazole under acidic conditions to form the desired product.
  • Methylation Reactions: Methylating agents can be used to introduce the methyl group on the imidazole nitrogen, enhancing the stability and reactivity of the compound.
  • Multi-step Synthesis: This approach may involve several steps including protection-deprotection strategies for functional groups to ensure selective reactions.

4-Chloro-N-[(1-methylimidazol-2-yl)methyl]aniline has potential applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting microbial infections or cancer.
  • Agricultural Chemicals: Its properties could be explored for use in agrochemicals, particularly as fungicides or herbicides.
  • Material Science: The compound may also find applications in developing advanced materials with specific electronic or optical properties.

Research into interaction studies involving 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline has focused on:

  • Protein Binding: Understanding how this compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Studies: Investigating its affinity for specific receptors can help elucidate its biological effects and therapeutic potential.

Such studies are crucial for optimizing its use in pharmacological applications.

Several compounds share structural similarities with 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity Index
4-Chloro-N-methylanilineC7_{7}H8_{8}ClN0.97
N1^1-(4-Chlorophenyl)benzene-1,41,4-diamineC12_{12}H12_{12}ClN3_{3}0.97
5-Chloro-N1^1-methylbenzene-1,21,2-diamineC8_{8}H10_{10}ClN3_{3}0.89
N1^1-[4-(Chlorophenyl)]benzene-1,41,4-diamineC12_{12}H12_{12}ClN3_{3}0.92

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

221.0719751 g/mol

Monoisotopic Mass

221.0719751 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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